molecular formula C18H21N3O5 B4656745 N-(3,4-DIMETHOXYPHENETHYL)-N'-(2-METHYL-4-NITROPHENYL)UREA

N-(3,4-DIMETHOXYPHENETHYL)-N'-(2-METHYL-4-NITROPHENYL)UREA

Cat. No.: B4656745
M. Wt: 359.4 g/mol
InChI Key: ZWOJHGMXLMMRPX-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-NITROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-NITROPHENYL)UREA typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methyl-4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-NITROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-NITROPHENYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy and nitro groups can influence its binding affinity and activity.

Comparison with Similar Compounds

N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-NITROPHENYL)UREA can be compared with other urea derivatives, such as:

    N-(3,4-DIMETHOXYPHENETHYL)-N’-(4-NITROPHENYL)UREA: Similar structure but lacks the methyl group on the nitrophenyl ring.

    N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-CHLOROPHENYL)UREA: Similar structure but has a chloro group instead of a nitro group.

    N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYL-4-METHOXYPHENYL)UREA: Similar structure but has a methoxy group instead of a nitro group.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-12-10-14(21(23)24)5-6-15(12)20-18(22)19-9-8-13-4-7-16(25-2)17(11-13)26-3/h4-7,10-11H,8-9H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOJHGMXLMMRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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